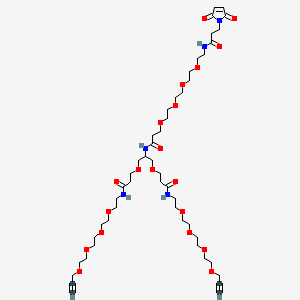

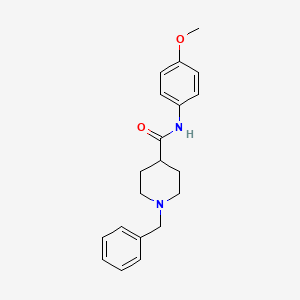

![molecular formula C14H9BrN2O2S B11929993 Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチル: は、分子式C14H9BrN2O2Sの有機化合物です。 これは、有機エレクトロニクスや医薬品化学など様々な分野で応用されているヘテロ環式化合物であるベンゾ[c][1,2,5]チアジアゾールの誘導体です .

製造方法

合成経路と反応条件

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、ベンゾ[c][1,2,5]チアジアゾールの臭素化に続き、4-ヒドロキシ安息香酸メチルとのエステル化を行うものです。 反応条件には、しばしば、鉄(III)臭化物(FeBr3)のような触媒の存在下、N-ブロモスクシンイミド(NBS)などの臭素化剤を用いる、還流条件下での反応が含まれます .

工業的製造方法

この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するように最適化されており、一貫した品質と効率を確保するために、連続フロー反応器や自動化システムが頻繁に用いられます .

化学反応解析

反応の種類

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルは、次のような様々な化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の官能基に置き換えることができます。

酸化と還元: この化合物は、対応するスルホキシドまたはスルホンを生成する酸化、あるいはチオールまたはチオエーテルを生成する還元を受けることができます.

一般的な試薬と条件

置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの試薬が、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で一般的に使用されます。

酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤が用いられます。

主な生成物

これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 たとえば、置換反応では、様々な官能基を持つ様々な誘導体が生成される一方、酸化反応と還元反応では、スルホキシド、スルホン、チオール、またはチオエーテルが生成されます .

科学研究への応用

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルは、いくつかの科学研究への応用があります。

有機エレクトロニクス: これは、有機エレクトロニクス用の発光性および導電性ポリマーの合成に使用されます.

医薬品化学: この化合物は、その潜在的な抗がん作用と抗コリン作用について研究されています.

光触媒: これは、様々な有機変換において、可視光有機光触媒として役立ちます.

色素増感太陽電池(DSSCs): この化合物は、DSSCsにおいて光増感剤として使用され、電力変換効率の向上に貢献しています.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]thiadiazole followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, or thioethers .

科学的研究の応用

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate has several scientific research applications:

Organic Electronics: It is used in the synthesis of light-emitting and conducting polymers for organic electronics.

Medicinal Chemistry: The compound is explored for its potential anticancer and anti-cholinergic properties.

Photocatalysis: It serves as a visible-light organophotocatalyst in various organic transformations.

Dye-Sensitized Solar Cells (DSSCs): The compound is used as a photosensitizer in DSSCs, contributing to improved power conversion efficiencies.

作用機序

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルの作用機序は、特定の分子標的および経路との相互作用を伴います。

類似化合物の比較

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルは、次のような他の類似化合物と比較することができます。

ベンゾ[c][1,2,5]チアジアゾール誘導体: これには、4,7-ジブロモベンゾ[c][1,2,5]チアジアゾールや4-ブロモ-7-メチルベンゾ[c][1,2,5]チアジアゾールなどの化合物があります.

ベンゾチアジアゾール系光増感剤: これらは、DSSCsで使用され、同様の電子特性を示します.

4-(7-ブロモベンゾ[c][1,2,5]チアジアゾール-4-イル)安息香酸メチルの独自性は、その特定の官能基と、それらがその化学反応性と応用にもたらす影響にあります。

類似化合物との比較

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate can be compared with other similar compounds, such as:

Benzo[c][1,2,5]thiadiazole Derivatives: These include compounds like 4,7-dibromobenzo[c][1,2,5]thiadiazole and 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole.

Benzothiadiazole-Based Photosensitizers: These are used in DSSCs and exhibit similar electronic properties.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.

特性

分子式 |

C14H9BrN2O2S |

|---|---|

分子量 |

349.20 g/mol |

IUPAC名 |

methyl 4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzoate |

InChI |

InChI=1S/C14H9BrN2O2S/c1-19-14(18)9-4-2-8(3-5-9)10-6-7-11(15)13-12(10)16-20-17-13/h2-7H,1H3 |

InChIキー |

OXDRWQAHUMNJBI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

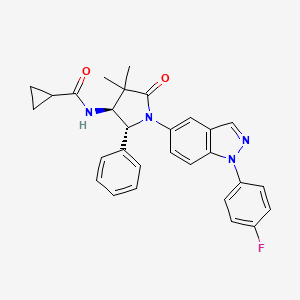

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

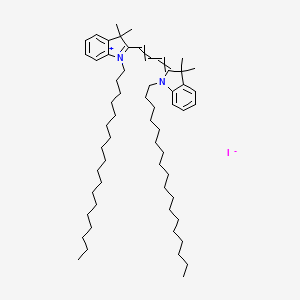

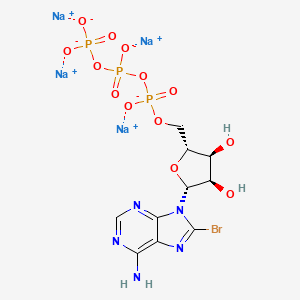

![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)

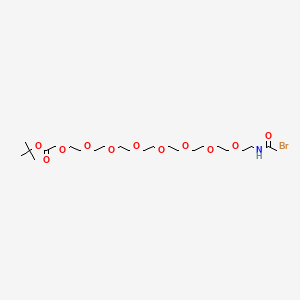

![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)

![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)

![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)